7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile
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Overview
Description
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-carbonitrile is a chemical compound with the molecular formula C15H18N2O . It is a solid or semi-solid or liquid substance .
Molecular Structure Analysis
The InChI code for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-carbonitrile is1S/C15H18N2O/c16-6-15-13-8-17(9-14(15)11-18-10-13)7-12-4-2-1-3-5-12/h1-5,13-15H,7-11H2
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The molecular weight of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-carbonitrile is 242.322 . The compound is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis and Stereochemistry
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-carbonitrile and its derivatives have been extensively studied for their synthesis and stereochemical properties. A notable study involves the systematic investigation of 1,2-additions to 3,7-diheterabicyclo[3.3.1]nonan-9-ones by symmetrically substituted aryl Grignard reagents. This process results in the formation of tertiary alcohols with the aryl group “syn” to the oxygen or sulfur atoms in the respective rings. X-ray analyses have demonstrated that these solid, bicyclic, oxygen-containing alcohols are in chair–chair form, while the sulfur-containing alcohols exist in chair–boat form (Tran et al., 2007).
Molecular Structure and Conformation
Research on the steric structure of 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives using 1H NMR Spectroscopy revealed that these compounds exist in deuterochloroform solution in a double chair conformation. Studies also showed that 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is a 1:1 mixture of two stereoisomeric alcohols, one in a double chair conformation and the other in a chair-boat conformation (Klepikova et al., 2003).
Synthesis and Properties of Derivatives
The synthesis of various derivatives of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-carbonitrile has been a subject of interest. For example, N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one was prepared from methyl 4-bromocrotonate through a sequence involving sodium sulfide, benzylamine, and Dieckmann condensation. Spectral and chemical properties of this system were also reported, contributing to the understanding of the chemical behavior of these compounds (Ho & Lin, 1997).
Conformational Analysis
Conformational analysis is crucial in understanding the properties of these compounds. Research has been conducted to understand the conformational behavior of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-carbonitrile and its analogs. This includes studies on their crystalline structure, where different conformations such as chair-chair and chair-boat have been observed (Bailey et al., 1984).
Applications in Organic Synthesis
These compounds are also explored for their utility in organic synthesis. For instance, they have been used in the synthesis of 9-benzyl-8-azabicyclo[4.3.0]nonan-7-ones, demonstrating their potential as intermediates in the synthesis of more complex organic molecules (Brettle & Cummings, 1977).
Safety and Hazards
Properties
IUPAC Name |
7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-6-15-13-8-17(9-14(15)11-18-10-13)7-12-4-2-1-3-5-12/h1-5,13-15H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIFHQKHPSERRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2C#N)CN1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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